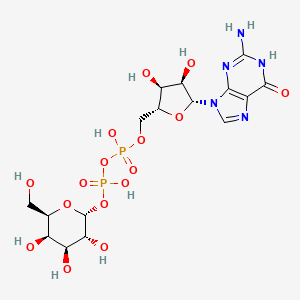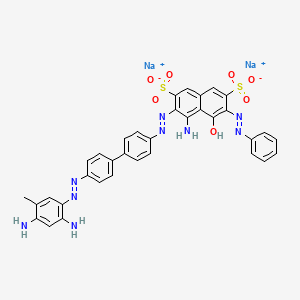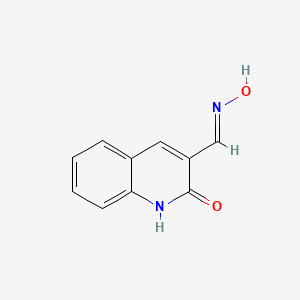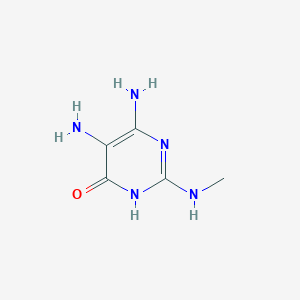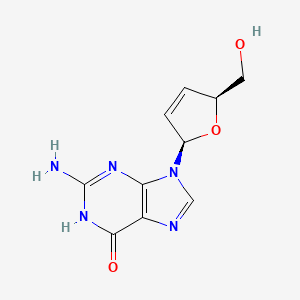![molecular formula C28H38O4S2 B1496563 4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde](/img/structure/B1496563.png)
4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde is an organic compound with the molecular formula C26H38O2S2. It is a derivative of benzo[1,2-b:4,5-b’]dithiophene, a structure known for its applications in organic electronics, particularly in the field of organic photovoltaics and organic light-emitting diodes (OLEDs) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde typically involves the following steps:
Formation of the benzo[1,2-b4,5-b’]dithiophene core: This is achieved through a series of reactions starting from commercially available precursors.
Introduction of the 2-ethylhexyl groups: The 2-ethylhexyl groups are introduced via etherification reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, continuous flow processes, and stringent purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarboxylic acid.
Reduction: 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dimethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde has several scientific research applications:
Organic Photovoltaics: It is used as a building block in the synthesis of donor-acceptor polymers for organic solar cells, contributing to improved power conversion efficiencies.
Dye-Sensitized Solar Cells: It serves as a panchromatic sensitizer, broadening the absorption spectrum and improving the efficiency of these solar cells.
Organic Field-Effect Transistors (OFETs): It is used in the fabrication of OFETs, providing high charge carrier mobility and stability.
作用机制
The mechanism of action of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde involves its interaction with light and charge carriers. In organic photovoltaics, the compound absorbs light and generates excitons (electron-hole pairs). These excitons are then separated into free charge carriers (electrons and holes) at the donor-acceptor interface, which are subsequently transported to the respective electrodes, generating an electric current .
相似化合物的比较
Similar Compounds
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b4,5-b’]dithiophene: Lacks the aldehyde groups, used in similar applications but with different electronic properties.
Poly({4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b4,5-b’]dithiophene-2,6-diyl} {3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}): A polymer used in organic photovoltaics with enhanced performance.
Uniqueness
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde is unique due to the presence of aldehyde groups, which allow for further functionalization and modification. This makes it a versatile building block for the synthesis of advanced materials with tailored properties .
属性
分子式 |
C28H38O4S2 |
|---|---|
分子量 |
502.7 g/mol |
IUPAC 名称 |
4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde |
InChI |
InChI=1S/C28H38O4S2/c1-5-9-11-19(7-3)17-31-25-23-13-21(15-29)34-28(23)26(24-14-22(16-30)33-27(24)25)32-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |
InChI 键 |
PDRDILRSLKQHMK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)C=O)OCC(CC)CCCC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


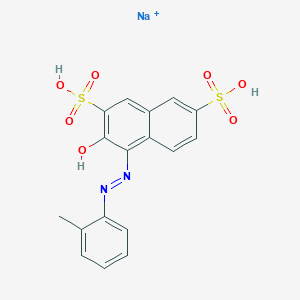
![4-Amino-6-[(4-nitrophenyl)hydrazinylidene]-5-oxo-3-[(4-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1496484.png)
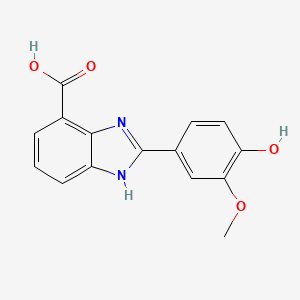
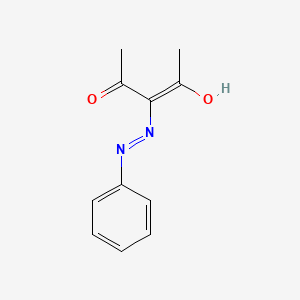

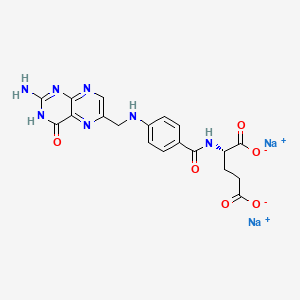

methanone oxime](/img/structure/B1496499.png)
